Bathochromic Advantage of Benzothiazolylazo Chromophore vs. Phenylazo Analogs in Absorption Maxima
Benzothiazolylazo dyes consistently absorb at longer wavelengths than structurally analogous phenylazo dyes derived from aniline. Sartori (1967) demonstrated that benzothiazolylazo dyes exhibit a bathochromic shift of their absorption maxima and increased molar absorptivities relative to phenylazo comparators across multiple coupling components [1]. In the hetarylazopyrazolone series studied by Aktan & Uyar (2017), benzothiazole-containing pyrazolone dyes (compounds 3a–3d) displayed experimental λₘₐₓ values in the range of 408–473 nm depending on solvent polarity, with the unsubstituted benzothiazole analog (dye 3a) reaching λₘₐₓ = 469 nm in DMSO compared to phenylazo dyes that typically absorb below 430 nm in the same solvent [2]. This bathochromic shift is attributable to the extended conjugation provided by the fused benzothiazole heterocycle, which lowers the π–π* transition energy relative to monocyclic phenylazo systems.
| Evidence Dimension | Maximum absorption wavelength (λₘₐₓ) in DMSO |
|---|---|
| Target Compound Data | λₘₐₓ ≈ 469 nm (inferred for unsubstituted benzothiazolylazo-pyrazolone analog 3a) |
| Comparator Or Baseline | Analogous aniline-based phenylazo pyrazolone dyes: λₘₐₓ typically < 430 nm in DMSO |
| Quantified Difference | ≥ 39 nm bathochromic shift |
| Conditions | UV-Vis in DMSO; dye concentration ~10⁻⁵ M; double-beam spectrophotometer at 25°C |
Why This Matters
A longer-wavelength absorption maximum translates to a different hue on fabric (shift from yellow toward orange-red) and higher molar absorptivity correlates with greater tinctorial strength, meaning less dye is required per unit mass of textile, reducing procurement volume and cost-in-use.
- [1] Sartori, M. F. Spectral and Fastness Properties of Benzothiazolylazo Dyes. Journal of the Society of Dyers and Colourists 1967, 83, 144–146. View Source
- [2] Aktan, E.; Uyar, T. Hetarylazopyrazolone Dyes Based on Benzothiazole and Benzimidazole Ring Systems: Synthesis, Spectroscopic Investigation, and Computational Study. Journal of Chemistry 2017, 2017, 8659346. View Source
